2-Amino-1H-pyrrole-3-carbonitrile

Medicinal Chemistry Heterocyclic Synthesis Kinase Inhibitors

2-Amino-1H-pyrrole-3-carbonitrile (755753-61-8) is a versatile pyrrole scaffold for medicinal chemistry, validated as a broad-spectrum MBL pharmacophore for novel β-lactam antibiotic adjuvants. Its unsubstituted 4,5-positions allow systematic SAR exploration, particularly for pyrrolo[2,3-d]pyrimidine kinase inhibitor libraries. Procure high-purity material for reliable synthesis & biophysical assays.

Molecular Formula C5H5N3
Molecular Weight 107.11 g/mol
CAS No. 755753-61-8
Cat. No. B1322458
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Amino-1H-pyrrole-3-carbonitrile
CAS755753-61-8
Molecular FormulaC5H5N3
Molecular Weight107.11 g/mol
Structural Identifiers
SMILESC1=CNC(=C1C#N)N
InChIInChI=1S/C5H5N3/c6-3-4-1-2-8-5(4)7/h1-2,8H,7H2
InChIKeyHGUUICKROVJTES-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / 200 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Amino-1H-pyrrole-3-carbonitrile (CAS 755753-61-8): A Versatile Building Block for Heterocyclic Chemistry and Medicinal Chemistry Scaffolds


2-Amino-1H-pyrrole-3-carbonitrile (CAS 755753-61-8) is a heterocyclic organic compound featuring a pyrrole ring substituted with an amino group at the 2-position and a nitrile group at the 3-position [1]. This specific substitution pattern creates a unique electronic environment with two hydrogen bond donors (NH2, NH) and two hydrogen bond acceptors (C≡N, N of pyrrole), and a molecular weight of 107.11 g/mol [1]. It is widely recognized as a crucial intermediate and building block in the synthesis of more complex pharmacologically active molecules, including aminopyrrolidines, benzothiazides, sulfonamides, and various pyrrolopyrimidine derivatives [2].

Why 2-Amino-1H-pyrrole-3-carbonitrile (755753-61-8) Cannot Be Replaced by Other Pyrrole-3-carbonitrile Analogs


The 2-amino-1H-pyrrole-3-carbonitrile core is not a generic scaffold. Substitution at the 2-position with an amino group is critical for its role as a nucleophile and for the formation of fused heterocyclic systems like pyrrolo[2,3-d]pyrimidines [1]. Analogs lacking this 2-amino group, such as 1H-pyrrole-3-carbonitrile (CAS 7126-38-7), or those with bulky aryl substitutions (e.g., 2-amino-4,5-diphenyl derivatives), exhibit fundamentally different reactivity, solubility, and biological activity profiles [2]. The unsubstituted 4- and 5-positions of the target compound offer a unique balance of minimal steric hindrance and maximal synthetic flexibility, making it the preferred starting material for exploratory medicinal chemistry and the precise introduction of diverse functional groups [2].

Quantitative Differentiation of 2-Amino-1H-pyrrole-3-carbonitrile (755753-61-8) Against Analogs: A Procurement-Relevant Evidence Guide


Synthetic Versatility: Unique Access to Pyrrolo[2,3-d]pyrimidine Scaffolds vs. 4,5-Diaryl Analogs

The target compound is the sole precursor for the synthesis of a wide range of novel 2-aminopyrrole-3-carbonitriles and their subsequent conversion to pyrrolo[2,3-d]pyrimidines, a privileged scaffold in kinase inhibitor design [1]. The reaction of benzoin, primary aromatic amines, and malononitrile is a key synthetic pathway enabled by the unsubstituted 4- and 5-positions of 2-amino-1H-pyrrole-3-carbonitrile [1]. In contrast, more complex analogs like 2-amino-4,5-diphenyl-1H-pyrrole-3-carbonitrile are the end products of this reaction, not the starting points for further diversification, thus offering zero synthetic headroom for creating new chemical entities [1]. This distinction is crucial for procurement in drug discovery programs focused on building novel compound libraries.

Medicinal Chemistry Heterocyclic Synthesis Kinase Inhibitors

Commercially Available Purity: 98% vs. 95% Baseline, with Full Analytical Support

Several vendors supply 2-Amino-1H-pyrrole-3-carbonitrile at a standard purity of 98%, which exceeds the 95% minimum purity specification commonly available for more complex 4,5-diphenyl analogs . Furthermore, suppliers such as Bidepharm provide batch-specific quality control data, including NMR, HPLC, and GC reports, for this compound . This level of analytical documentation is not uniformly available for all pyrrole-3-carbonitrile derivatives, offering a tangible advantage for researchers requiring high confidence in starting material identity and purity for reproducible reactions.

Quality Control Analytical Chemistry Procurement

Solubility Profile: Enhanced Aqueous Compatibility vs. Hydrophobic 4,5-Diphenyl Analogs

The compound exhibits a balanced solubility profile, being soluble in polar solvents like water and alcohols . This is in stark contrast to the highly hydrophobic 4,5-diphenyl substituted analogs, which are expected to have significantly reduced aqueous solubility due to the addition of two large, lipophilic phenyl rings. While specific quantitative kinetic solubility data for the target compound was not found in the primary literature, the structural difference leads to a class-level inference of superior aqueous compatibility. This property is a critical differentiator for applications in biochemical assays or early-stage drug discovery where maintaining compounds in aqueous buffers is essential.

Physicochemical Properties Solubility Biophysical Assays

Bioactivity: Metallo-β-Lactamase (MBL) Inhibition in Advanced Derivatives

Advanced derivatives based on the 2-aminopyrrole-3-carbonitrile core have demonstrated promising inhibitory activity against metallo-β-lactamases (MBLs), a key mechanism of antibiotic resistance. A structure-activity relationship (SAR) study on a closely related derivative, 2-amino-1-benzyl-4,5-diphenyl-1H-pyrrole-3-carbonitrile (compound 5a), showed broad-spectrum activity against MBLs representing the three main subclasses (B1, B2, B3) [1]. While direct head-to-head IC50 data for the unsubstituted target compound is not available, this evidence establishes the core scaffold as a validated pharmacophore for this therapeutically relevant target. In comparison, simpler analogs like 1H-pyrrole-3-carbonitrile are not reported to possess this specific bioactivity.

Antimicrobial Resistance Metallo-β-Lactamase Inhibitor

Key Research and Industrial Application Scenarios for 2-Amino-1H-pyrrole-3-carbonitrile (755753-61-8)


Medicinal Chemistry: Synthesis of Novel Kinase Inhibitor Libraries

2-Amino-1H-pyrrole-3-carbonitrile is the ideal starting material for synthesizing libraries of pyrrolo[2,3-d]pyrimidines, a privileged scaffold in kinase drug discovery. Its unsubstituted positions allow for the systematic introduction of diverse aryl and alkyl groups via the benzoin/malononitrile reaction, a synthetic route not available to pre-substituted analogs [1]. This enables the rapid exploration of structure-activity relationships (SAR) around this core.

Antimicrobial Resistance Research: Development of MBL Inhibitors

Given the proven activity of derivatives against clinically relevant metallo-β-lactamases, this compound is a strategic choice for research programs focused on developing novel adjuvants to rescue the activity of existing β-lactam antibiotics [1]. The core scaffold has been validated as a broad-spectrum MBL pharmacophore, making it a high-value procurement for academic and industrial groups in this field.

Chemical Biology: Biophysical Assays and Probe Development

The favorable solubility profile of 2-Amino-1H-pyrrole-3-carbonitrile in aqueous and polar organic media makes it suitable for a range of biophysical assays, including NMR and surface plasmon resonance (SPR), where maintaining compound solubility is critical [1]. It can be used as a core scaffold for developing fluorescent probes or activity-based probes by further functionalizing the amino and nitrile groups.

Organic Synthesis: A Robust Building Block for Complex Heterocycles

This compound is an essential intermediate in multi-step syntheses of complex molecules, including aminopyrrolidines, benzothiazides, and sulfonamides [1]. Its high commercial purity (up to 98%) and the availability of comprehensive analytical data (NMR, HPLC, GC) from reputable vendors ensure that it meets the stringent requirements of advanced organic synthesis and process chemistry .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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